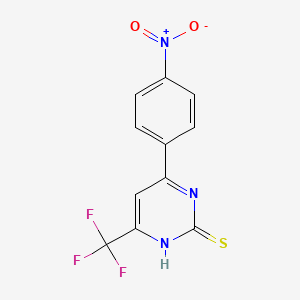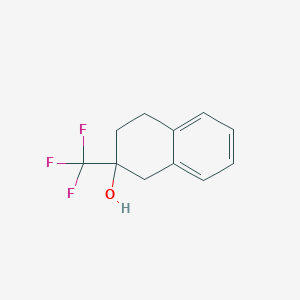
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a trifluoromethyl group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 2-oxo-malonates using the Ruppert-Prakash reagent (Me3SiCF3) in the presence of a catalytic amount of bases such as tetramethylammonium fluoride (TMAF) or lithium acetate (LiOAc) in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar trifluoromethylation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique chemical properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-2H-chromenes: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
2-Hydroxy-2-(trifluoromethyl)malonates: Another class of compounds with a trifluoromethyl group, used in various synthetic applications.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)6-5-8-3-1-2-4-9(8)7-10/h1-4,15H,5-7H2 |
Clé InChI |
SNJAOOHYPMEKLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC=CC=C21)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

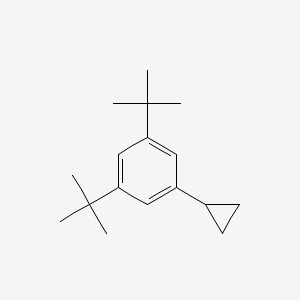
![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
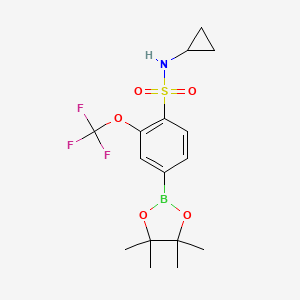
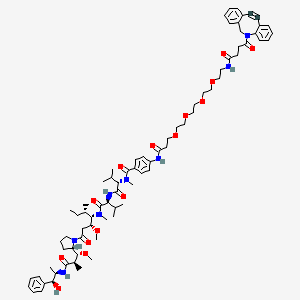


![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
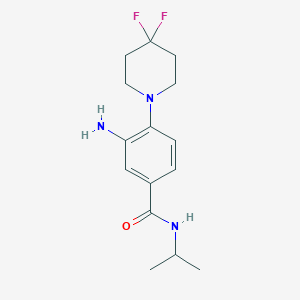
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
